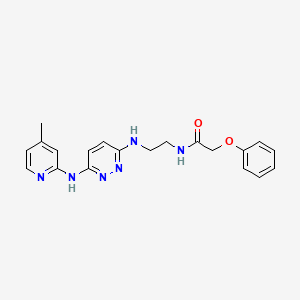
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride, also known as L-ornithine hydrochloride, is an amino acid derivative that has been widely used in scientific research. It is a stable, water-soluble, and non-toxic compound that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride acts by increasing the activity of the urea cycle, which is responsible for the removal of ammonia from the body. It does this by increasing the production of urea in the liver, which is then excreted in the urine. Additionally, Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has been shown to increase the production of nitric oxide, which has anti-inflammatory and immune-modulating effects.
Biochemical and Physiological Effects
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has a variety of biochemical and physiological effects. It has been shown to increase the production of urea in the liver, which is important for the removal of ammonia from the body. Additionally, Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has been shown to have anti-inflammatory, antioxidant, and immune-modulating effects. It has also been shown to increase the production of nitric oxide, which has vasodilatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride in lab experiments is its stability and non-toxicity. It is also water-soluble, which makes it easy to work with. However, one limitation is that it is relatively expensive compared to other amino acid derivatives. Additionally, its effects can be complex and difficult to interpret, which may make it challenging to use in certain experimental designs.
Direcciones Futuras
There are several future directions for research on Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride. One area of interest is its potential therapeutic applications, particularly in the treatment of liver disease and inflammation. Additionally, further research is needed to fully understand its effects on the immune system and to explore its potential as an immunomodulatory agent. Finally, there is a need for more research on the complex interactions between Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride and other compounds in the body, particularly in the context of the urea cycle.
Métodos De Síntesis
The synthesis of Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride is a multi-step process that involves the reaction of L-arginine with arginase enzyme to produce Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride. The Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride is then reacted with ethyl chloroformate to yield ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate. Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has been widely used in scientific research due to its ability to modulate the activity of the urea cycle. It has been shown to increase the production of urea in the liver, which is important for the removal of ammonia from the body. Additionally, Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has been shown to have anti-inflammatory, antioxidant, and immune-modulating effects.
Propiedades
IUPAC Name |
ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-4-13-9(12)8-5-7(11)6-10(2,3)14-8;/h7-8H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRDGSJXFVEOBA-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CC(O1)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CC(O1)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate](/img/structure/B2808885.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2808886.png)
![Spiro[2.3]hexane-5,5-diyldimethanol](/img/structure/B2808887.png)





![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2808898.png)
![N-(3-chlorophenyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2808899.png)



